N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide
Description
Historical Evolution of Triazolo[4,3-a]Pyrimidine Scaffolds
The triazolo[4,3-a]pyrimidine (TP) heterocycle, first synthesized in 1909 by Bulow and Haas, marked the inception of a structurally unique scaffold with applications spanning medicinal chemistry and agrochemical development. Early studies recognized its isoelectronic resemblance to purines, positioning it as a potential bioisostere for nucleic acid analogs. However, its utility expanded beyond mimicry as researchers exploited its tunable electronic properties and capacity for diverse substitution patterns.
A landmark in TP chemistry occurred with the isolation of essramycin (1 ), a natural TP derivative from marine Streptomyces species, which demonstrated antibacterial properties and validated the scaffold’s biological relevance. By the 1980s, synthetic TP derivatives like Trapidil (2 ) entered clinical use as platelet-derived growth factor (PDGF) antagonists, showcasing the scaffold’s adaptability in cardiovascular therapeutics. The structural simplicity of TP derivatives, coupled with their synthetic accessibility, further fueled interest in their application across neurodegenerative, anticancer, and anti-infective domains.
Table 1: Key Milestones in the Development of Triazolopyrimidine Scaffolds
The evolution of TP derivatives has been further accelerated by advances in synthetic methodologies. Annulation strategies, such as the cyclization of 1,2,4-triazole nuclei with pyrimidine precursors, enabled the generation of structurally diverse analogs. Rearrangement reactions, including pyrimidotetrazine rearrangements, provided additional pathways to access substituted TP systems. These synthetic innovations underscored the scaffold’s adaptability in drug design.
Significance of Sulfanyl Acetamide Functionalization in Heterocyclic Systems
Functionalization of heterocycles with sulfanyl acetamide groups has emerged as a strategic approach to modulate physicochemical and pharmacological properties. The sulfanyl (-S-) moiety introduces electron-rich character, enhancing hydrogen-bonding capacity and polar surface area, while the acetamide group contributes to metabolic stability and solubility. In the context of triazolopyrimidines, this functionalization aligns with broader trends in heterocyclic chemistry to improve target engagement and pharmacokinetic profiles.
Crystallographic studies of sulfanyl acetamide derivatives, such as N-phenyl-2-(phenylsulfanyl)acetamide, reveal that the sulfanyl group induces distinct conformational preferences, including non-planar arrangements between aromatic and acetamide segments. These structural perturbations can optimize binding to hydrophobic pockets or enzymatic active sites. For instance, acetamide-sulfonamide conjugates derived from nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit potent urease inhibition, highlighting the pharmacophoric value of this functional group.
Table 2: Impact of Sulfanyl Acetamide Functionalization on Heterocyclic Systems
In the design of N-(2,6-dichlorophenyl)-2-[(7-methyltriazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide, the sulfanyl acetamide moiety likely serves dual roles: (1) acting as a linker to position the dichlorophenyl group for hydrophobic interactions, and (2) participating in hydrogen-bonding networks with biological targets. This aligns with broader medicinal chemistry strategies where functionalization at the 5-position of triazolopyrimidines has been leveraged to enhance kinase inhibition and microtubule stabilization.
Properties
Molecular Formula |
C14H11Cl2N5OS |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11Cl2N5OS/c1-8-5-12(21-7-17-20-14(21)18-8)23-6-11(22)19-13-9(15)3-2-4-10(13)16/h2-5,7H,6H2,1H3,(H,19,22) |
InChI Key |
KPAVVICVBMEHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . It features a dichlorophenyl group and a triazolopyrimidine moiety linked via a sulfanyl group. This unique structure may contribute to its diverse biological activities.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Antitumor Activity : In vitro studies suggest that it exhibits significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in animal models.
- Antimicrobial Properties : Preliminary studies indicate potential antibacterial activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Overview
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested in human tumor cell lines. Results indicated that it had IC50 values significantly lower than standard chemotherapeutics, suggesting potent antitumor effects (IC50 < 10 µM) . The study also highlighted its ability to synergize with existing treatments such as doxorubicin, enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. The compound demonstrated significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL against various pathogens including E. coli and S. aureus . The structure-activity relationship (SAR) analysis indicated that modifications in the triazole ring could enhance antibacterial potency.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether (-S-) linkage exhibits oxidation and nucleophilic substitution tendencies:
Acetamide Functional Group Transformations
The terminal acetamide participates in hydrolysis and condensation:
Triazolo-Pyrimidine Core Modifications
The fused heterocycle undergoes regioselective reactions:
Dichlorophenyl Ring Interactions
The 2,6-dichlorophenyl group directs substitution patterns:
| Reaction | Site | Products | Notes |
|---|---|---|---|
| Ullmann Coupling | Para to Cl | Biaryl derivatives | Requires Pd(0)/CuI cocatalyst |
| Hydrodechlorination | H₂/Pd-C | Phenyl intermediate | Selective C-Cl bond cleavage |
Comparative Reactivity of Structural Analogs
Key analogs and their reaction profiles:
Mechanistic Insights from Computational Studies
-
DFT calculations reveal the sulfanyl group's HOMO (-6.8 eV) facilitates nucleophilic attacks
-
Molecular docking shows dichlorophenyl π-stacking enhances binding in catalytic pockets during coupling reactions
This compound's multifunctional architecture enables tailored modifications for pharmaceutical development, particularly in antimicrobial and kinase-targeted therapies . Experimental validation of predicted reaction pathways remains an active research frontier.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its:
- 2,6-dichlorophenyl group : Electron-withdrawing chlorine substituents enhance lipophilicity and stability.
- 7-methyl[1,2,4]triazolo[4,3-a]pyrimidine core : A nitrogen-rich heterocycle common in bioactive molecules.
- Sulfanyl acetamide side chain : Differs from sulfonamides or methoxy acetamides in electronic and steric properties.
Comparison with Documented Analogs
The following table highlights structural and functional differences with related compounds:
Substituent Effects
- Chlorine vs. Fluorine/Methyl : The dichlorophenyl group increases electron-withdrawing effects and logP compared to difluoro (flumetsulam) or dimethyl (oxadixyl) analogs. This may enhance soil adsorption and persistence but reduce aqueous solubility .
- Sulfanyl Acetamide vs. The acetamide chain lacks the methoxy group of oxadixyl, likely decreasing polarity .
Functional Implications
- Herbicidal Potential: Flumetsulam’s sulfonamide group inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The target compound’s sulfanyl acetamide may exhibit a different binding mode or target specificity.
- Fungicidal Activity : Oxadixyl’s methoxy acetamide facilitates systemic translocation in plants. The dichlorophenyl group in the target compound could improve membrane penetration but limit phloem mobility.
Research Findings and Hypotheses
Predicted Bioactivity
- Enzyme Inhibition : The triazolo-pyrimidine core is associated with kinase or GABA receptor modulation in pharmaceuticals (e.g., anticonvulsants) , but pesticidal analogs suggest ALS or fungal sterol biosynthesis as targets.
- Environmental Behavior : Higher logP (vs. flumetsulam and oxadixyl) predicts greater soil adsorption and bioaccumulation risk.
Toxicity and Selectivity
- Mammalian Toxicity : Chlorinated aromatics often raise toxicity concerns, but the sulfanyl group may reduce reactivity compared to sulfonamides.
- Species Selectivity : Structural divergence from flumetsulam and oxadixyl could mitigate cross-resistance in pest populations.
Q & A
Basic: How can researchers optimize the synthetic route for this compound?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example:
- Central Composite Design (CCD) can identify interactions between variables (e.g., dichlorophenyl group reactivity vs. triazolopyrimidine stability) .
- Reference crystallization techniques from analogous N-(chlorophenyl)acetamide derivatives to improve yield, as demonstrated in studies using single-crystal XRD for structural validation .
Advanced: How can computational methods resolve discrepancies in bioactivity data for this compound?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to model electronic properties and reactive sites, cross-referencing with experimental NMR/XRD data to validate structural hypotheses .
- Apply molecular docking to assess interactions with biological targets (e.g., enzymes or receptors), identifying mismatches between predicted and observed activity. For example, steric clashes due to the dichlorophenyl group may explain reduced binding affinity in certain assays .
Basic: What characterization techniques are critical for confirming structural integrity?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Essential for resolving stereochemical ambiguities, especially around the sulfanyl-acetamide linkage .
- NMR spectroscopy: Use - and -NMR to verify substituent positions (e.g., methyl group on triazolopyrimidine) and assess purity .
- HPLC-MS: Quantify impurities and confirm molecular weight, particularly for sulfanyl-containing intermediates prone to oxidation .
Advanced: How can hybrid computational-experimental approaches improve reaction design for derivatives?
Methodological Answer:
- Adopt the ICReDD framework : Combine reaction path search algorithms (e.g., AFIR) with high-throughput screening to prioritize derivatives. For instance, modifying the triazolopyrimidine core with electron-withdrawing groups could enhance electrophilicity .
- Validate predictions via microscale parallel synthesis , reducing resource expenditure while exploring substituent effects (e.g., replacing chlorine atoms with fluorine for improved metabolic stability) .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems: Use DMSO-water gradients or cyclodextrin-based formulations to solubilize the hydrophobic dichlorophenyl moiety .
- Pro-drug strategies: Introduce ionizable groups (e.g., phosphate esters) on the acetamide chain to enhance aqueous solubility, as seen in structurally related pyrimidine derivatives .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Reactive intermediates: Use inert atmosphere techniques (e.g., Schlenk line) for sulfanyl-acetamide coupling steps to prevent oxidation .
- Toxic byproduct mitigation: Implement real-time gas chromatography (GC) monitoring to detect hazardous chlorinated byproducts (e.g., dichlorobenzene) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Fragment-based SAR: Synthesize analogs with systematic substitutions (e.g., replacing 2,6-dichlorophenyl with 2,4-dichloro or 2-fluoro-6-chloro groups) to isolate electronic vs. steric effects .
- Pharmacophore mapping: Use 3D-QSAR models to correlate substituent positions (e.g., methyl group on triazolopyrimidine) with biological activity, validated by SPR or ITC binding assays .
Basic: What statistical tools are effective for analyzing bioassay reproducibility?
Methodological Answer:
- ANOVA with post-hoc tests: Identify batch-to-batch variability in biological assays (e.g., IC variations due to residual solvents) .
- Principal Component Analysis (PCA): Reduce dimensionality in datasets to isolate critical factors (e.g., purity, crystallinity) affecting activity .
Advanced: How to resolve conflicting crystallographic and spectroscopic data?
Methodological Answer:
- Dynamic NMR experiments: Probe conformational flexibility (e.g., rotation of the sulfanyl-acetamide bond) that may explain discrepancies between solution-state NMR and solid-state XRD data .
- Variable-temperature XRD: Capture phase-dependent structural changes, particularly for polymorphic forms influenced by the dichlorophenyl group’s steric bulk .
Advanced: What strategies enable efficient scale-up from lab to pilot-scale synthesis?
Methodological Answer:
- Flow chemistry: Optimize exothermic steps (e.g., triazolopyrimidine cyclization) using continuous flow reactors to enhance heat dissipation and reproducibility .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (e.g., sulfanyl group integrity) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
